molecular formula C18H25N3O4 B2624143 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea CAS No. 2034536-09-7

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea

Cat. No.: B2624143
CAS No.: 2034536-09-7
M. Wt: 347.415
InChI Key: HHQKTDJKGHQTNI-UHFFFAOYSA-N
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Description

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinone moiety, and an oxan-4-yl urea group.

Biochemical Analysis

Biochemical Properties

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea has an inhibitory constant of 0.08 nM for human factor Xa, indicating its high potency . It has greater than 30,000-fold selectivity for factor Xa over other human coagulation proteases . It produces a rapid onset of inhibition of factor Xa with an association rate constant of approximately 20 μM^-1/s . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Cellular Effects

Although this compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to thrombin.

Molecular Mechanism

The molecular mechanism of action of this compound involves direct inhibition of activated factor X (FXa) . By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation .

Temporal Effects in Laboratory Settings

Its rapid onset of inhibition of FXa suggests that it may have immediate effects on cellular function .

Dosage Effects in Animal Models

Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

Its role as a factor Xa inhibitor suggests that it may be involved in the coagulation cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a phenolic intermediate using a methylating agent like dimethyl sulfate or methyl iodide.

    Coupling with Oxan-4-yl Urea: The final step involves coupling the piperidinone intermediate with oxan-4-yl urea under suitable reaction conditions, such as the use of a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, organometallic reagents, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential effects on various biological targets, such as enzymes, receptors, and ion channels.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.

    Rivaroxaban: Another FXa inhibitor with structural similarities.

    Edoxaban: A third FXa inhibitor with comparable functional groups.

Uniqueness

3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and properties compared to other similar compounds. This uniqueness can be leveraged in the design and development of new therapeutic agents and research tools.

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-16-12-14(20-18(23)19-13-7-10-25-11-8-13)5-6-15(16)21-9-3-2-4-17(21)22/h5-6,12-13H,2-4,7-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKTDJKGHQTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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